molecular formula C12H10BrN B1354143 4'-Bromobiphenyl-2-ylamine CAS No. 62532-98-3

4'-Bromobiphenyl-2-ylamine

Cat. No. B1354143
CAS RN: 62532-98-3
M. Wt: 248.12 g/mol
InChI Key: UTCNKGRSWYBETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Bromobiphenyl-2-ylamine is a chemical compound with the molecular formula C12H10BrN . It is not intended for human or veterinary use but is used for research purposes.


Synthesis Analysis

A novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized to overcome the challenges of microbial resistance and to improve the effectiveness and selectivity of chemotherapeutic agents against cancer . The molecular structures of these derivatives were confirmed by physicochemical and spectral characteristics .


Molecular Structure Analysis

The molecular structure of 4’-Bromobiphenyl-2-ylamine was confirmed by physicochemical and spectral characteristics . The molecular formula is C12H10BrN .


Chemical Reactions Analysis

While specific chemical reactions involving 4’-Bromobiphenyl-2-ylamine are not detailed in the search results, it’s worth noting that chemical reactions involving similar compounds have been studied extensively .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Bromobiphenyl-2-ylamine include a molecular weight of 248.12 g/mol. Other properties such as boiling point, vapor pressure, enthalpy of vaporization, flash point, and index of refraction are also available .

Scientific Research Applications

Synthesis of Bioactive Derivatives

4'-Bromobiphenyl-2-ylamine plays a role in the synthesis of potentially biologically active derivatives. For example, it has been used in the synthesis of new gluco-, galacto-, and mannopyranosylthiazoles, thiazolidinones, and pyranosylthiazlidin-4-ones from sugar thiosemicarbazone derivatives. These derivatives have potential biological activities due to their unique structures (Darehkordi et al., 2013).

Metabolism Studies

Research on the metabolism of bromobiphenyls, including 4'-bromobiphenyl, has been conducted to understand their metabolic pathways and products in organisms like rabbits. This research is crucial in understanding the environmental and biological impacts of these compounds (Kohli et al., 1978).

Synthesis of Homoallylic Amines

In the field of medicinal chemistry, this compound is used in the synthesis of homoallylic amines. These compounds have been evaluated for their ability to inhibit neuronal norepinephrine and serotonin uptake, which is significant for developing antidepressant drugs (Högberg et al., 1988).

Ligand Synthesis for Metal Complexes

This compound has been used in the synthesis of ligands like 4-bis(pyrid-2-ylmethyl)aminomethyl-2,6-bis(pyrazol-1-yl)pyridine (L), which form complexes with metals like palladium and platinum. Such complexes have potential applications in catalysis and material science (Tovee et al., 2010).

Synthesis of Schiff Base Compounds

Schiff base compounds synthesized from this compound have shown excellent antibacterial activities. This application is significant in the development of new antimicrobial agents (Wang et al., 2008).

Synthesis of Phthalocyanine Compounds

This compound has been utilized in the synthesis of new zinc phthalocyanine compounds. These compounds exhibit high singlet oxygen quantum yield, making them promising for applications in photodynamic therapy, especially for cancer treatment (Pişkin et al., 2020).

Photoluminescent Material Synthesis

This compound is used in synthesizing novel thiophene derivatives with bis-diarylacrylonitrile units. These derivatives emit green fluorescence and have good thermal stability, making them valuable for applications in optoelectronics and photoluminescent materials (Xu et al., 2012).

Safety and Hazards

4’-Bromobiphenyl-2-ylamine may cause burns to skin and eyes. Inhalation may have a damaging effect on the lungs. Fire may produce irritating, corrosive and/or toxic gases . It is advised to avoid breathing dust, contact with skin and eyes, and ingestion .

Biochemical Analysis

Biochemical Properties

4’-Bromobiphenyl-2-ylamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the key interactions is with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of various genes. Upon binding to AhR, 4’-Bromobiphenyl-2-ylamine triggers the upregulation of genes involved in biochemical and endocrine pathways . Additionally, this compound can interact with cytochrome P450 enzymes, influencing their activity and potentially affecting the metabolism of other compounds.

Cellular Effects

The effects of 4’-Bromobiphenyl-2-ylamine on various types of cells and cellular processes are profound. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of AhR by 4’-Bromobiphenyl-2-ylamine leads to changes in the expression of genes involved in detoxification and metabolic processes . This compound can also affect cell proliferation and apoptosis, making it a subject of interest in cancer research.

Molecular Mechanism

At the molecular level, 4’-Bromobiphenyl-2-ylamine exerts its effects through binding interactions with biomolecules. The binding of this compound to AhR results in the receptor’s translocation to the nucleus, where it binds to specific DNA sequences and regulates gene expression . Additionally, 4’-Bromobiphenyl-2-ylamine can inhibit or activate enzymes, such as cytochrome P450, by interacting with their active sites. These interactions lead to changes in enzyme activity and subsequent alterations in metabolic pathways.

Temporal Effects in Laboratory Settings

The effects of 4’-Bromobiphenyl-2-ylamine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to 4’-Bromobiphenyl-2-ylamine has been observed to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 4’-Bromobiphenyl-2-ylamine vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic pathways . Toxic or adverse effects, such as weight loss and organ damage, have been observed at high doses, highlighting the importance of careful dosage management in experimental settings.

Metabolic Pathways

4’-Bromobiphenyl-2-ylamine is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 4’-Bromobiphenyl-2-ylamine, leading to the formation of various metabolites

Transport and Distribution

Within cells and tissues, 4’-Bromobiphenyl-2-ylamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function . Understanding the transport mechanisms of 4’-Bromobiphenyl-2-ylamine is crucial for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of 4’-Bromobiphenyl-2-ylamine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its cellular context

properties

IUPAC Name

2-(4-bromophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCNKGRSWYBETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463789
Record name 2-(4'-bromophenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62532-98-3
Record name 2-(4'-bromophenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add 4-bromophenyl boronic acid (5.0 g, 24.82 mmol), tetrakis(triphenylphosphine) palladium (0) (0.717 g, 0.620 mmol) and 2 M Na2CO3 (10 mL) to a solution of 2-iodoaniline (4.5 g, 20.69 mmol) in toluene (2 mL):ethanol (20 mL), deoxygenate and heat at 80° C. under nitrogen. After 4 h, add water and extract with EtOAc. Combine the organic layers, dry over sodium sulfate, filter and concentrate under reduced pressure to give a residue. Purify the residue by flash chromatography (Silica gel-EtOAc/hexane 1:12), to provide 4′-bromo-biphenyl-2-ylamine (3.53 g, 69%). MS (m/e): 248 (M+1); 249 (M+2).
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5 g
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10 mL
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4.5 g
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2 mL
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0.717 g
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Synthesis routes and methods II

Procedure details

Combine 4-bromophenylboronic acid (6.064 g, 30.195 mmol), 2-iodo-phenylamine (5.532 g, 25.257 mmol), toluene, 2N Na2CO3 (13 ml, 26 mmol), and tetrakis(triphenyl-phosphine)palladium(0) (0.849 g) and heat to 80° C. After 4 hours cool to room temperature and stir for 16 hours. Dilute the reaction with EtOAc and back extract water layer with EtOAc. Combine the organic layers and wash with H2O, and dry over Na2SO4, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography (silica gel), eluting with first hexane and increasing up to 10% EtOAc/Hexane to afford 4′-bromo-biphenyl-2-ylamine (4.008 g, 64%). LCMS 247.
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6.064 g
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5.532 g
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13 mL
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tetrakis(triphenyl-phosphine)palladium(0)
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0.849 g
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reactant
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